molecular formula C6H12Br2S2 B13775559 1,2-Bis(2-bromoethylthio)ethane CAS No. 63938-31-8

1,2-Bis(2-bromoethylthio)ethane

Cat. No.: B13775559
CAS No.: 63938-31-8
M. Wt: 308.1 g/mol
InChI Key: BYFDQYYQTOBXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Ethane-Bridged Bis-Functionalized Compounds in Contemporary Chemical Research

Ethane-bridged bis-functionalized compounds are a class of molecules that have garnered considerable attention in modern chemical research. The ethane (B1197151) bridge provides a flexible yet defined spacer between two functional groups, influencing the molecule's conformational properties and its ability to interact with other molecules or form complex structures. This structural motif is central to the design of ligands for coordination chemistry, building blocks for polymers, and precursors for mesoporous organosilicas. nih.govresearchgate.net For instance, the use of 1,2-bis(triethoxysilyl)ethane (B100286) in the synthesis of periodic mesoporous organosilicas highlights the utility of the ethane bridge in creating structured materials. nih.gov The presence of two functional groups allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures.

Overview of Thioether and Bromo-Substituent Synergy in Organic Synthesis and Materials Science

The combination of a thioether and a bromo-substituent within the same molecule, as seen in 1,2-Bis(2-bromoethylthio)ethane, creates a powerful synthetic tool. The thioether group, while generally stable, can participate in various reactions, including oxidation and metal coordination. masterorganicchemistry.com The bromine atoms, being good leaving groups, are susceptible to nucleophilic substitution and cross-coupling reactions. smolecule.com This dual reactivity allows for sequential and selective modifications of the molecule.

This synergy is particularly valuable in materials science. The thioether linkage can impart desirable properties such as thermal stability and refractive index modification in polymers. The bromo groups serve as handles for further functionalization or for polymerization processes. The "thiol-bromo" click reaction, a highly efficient coupling method, exemplifies the synthetic utility of this combination in creating complex polymer architectures like star-shaped polymers. researchgate.net

Academic Research Landscape and Interdisciplinary Relevance of this compound

Academic research on this compound and related structures spans several disciplines. In organic synthesis, it is recognized as a useful intermediate for creating more complex molecules. smolecule.com Its structural similarity to other bis-functionalized ethanes, such as 1,2-bis(2-amino-phenylthio)ethane, which is used in the production of high-performance resins, underscores its potential in polymer chemistry. osti.gov

The broader class of organosulfur compounds has significant interdisciplinary relevance, with applications in medicine and nanotechnology. nih.govbritannica.com While specific applications of this compound in these areas are not yet well-documented, its chemical functionalities suggest potential for exploration. For example, the ability of thiols to bind to gold surfaces is a cornerstone of self-assembled monolayers in nanotechnology, a field where molecules with specific functionalities are highly sought after. britannica.com

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of the chemical compound this compound. The following sections will delve into its chemical and physical properties, common synthesis methods, and its known applications in organic synthesis and materials science. By focusing on the core scientific aspects of this compound, this article seeks to be a valuable resource for researchers and students in the fields of chemistry and materials science.

Chemical and Physical Properties

The fundamental characteristics of this compound are detailed in the table below, providing a snapshot of its key physical and chemical identifiers.

PropertyValue
CAS Number 63938-31-8
Molecular Formula C₆H₁₂Br₂S₂
Molecular Weight 308.1 g/mol
IUPAC Name 1,2-bis(2-bromoethylsulfanyl)ethane
Canonical SMILES C(CSCCBr)SCCBr
InChI Key BYFDQYYQTOBXJG-UHFFFAOYSA-N

Table 1: Chemical and Physical Properties of this compound. smolecule.com

Synthesis and Reactions

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of 1,2-ethanedithiol (B43112) with a suitable bromo-functionalizing agent. smolecule.com Another method is the radical difunctionalization of an ethylene (B1197577) precursor. smolecule.com

The reactivity of this compound is largely dictated by the presence of the two bromine atoms. These atoms are susceptible to a range of chemical transformations, including:

Nucleophilic Substitution: The bromine atoms can be readily displaced by a variety of nucleophiles, allowing for the introduction of new functional groups. smolecule.com

Elimination Reactions: Under appropriate conditions, the compound can undergo elimination to form unsaturated products. smolecule.com

Cross-Coupling Reactions: The bromo groups make the molecule a suitable substrate for various metal-catalyzed cross-coupling reactions, enabling the formation of more complex carbon-carbon or carbon-heteroatom bonds. smolecule.com

Applications in Research

The primary application of this compound is as an intermediate in organic synthesis. smolecule.com Its bifunctional nature allows it to serve as a versatile building block for the construction of larger, more complex molecules with potential applications in various fields. In materials science, its structure suggests potential use in the development of novel polymers and coatings where the presence of thioether and bromo functionalities can be exploited to achieve desired material properties. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63938-31-8

Molecular Formula

C6H12Br2S2

Molecular Weight

308.1 g/mol

IUPAC Name

1,2-bis(2-bromoethylsulfanyl)ethane

InChI

InChI=1S/C6H12Br2S2/c7-1-3-9-5-6-10-4-2-8/h1-6H2

InChI Key

BYFDQYYQTOBXJG-UHFFFAOYSA-N

Canonical SMILES

C(CSCCBr)SCCBr

Origin of Product

United States

Sophisticated Synthetic Methodologies for 1,2 Bis 2 Bromoethylthio Ethane and Analogues

Established Synthetic Routes to 1,2-Bis(2-bromoethylthio)ethane

The preparation of this compound can be achieved through several synthetic strategies, each with its own mechanistic nuances and practical considerations.

The Appel reaction, a well-established method for converting alcohols to alkyl halides, can be adapted for the synthesis of this compound. wikipedia.orgorganic-chemistry.org This reaction typically utilizes triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane like carbon tetrabromide (CBr₄) to transform a diol precursor, in this case, 1,2-bis(2-hydroxyethylthio)ethane, into the desired dibrominated product. wikipedia.org

The mechanism of the Appel reaction begins with the activation of triphenylphosphine by the halogenating agent to form a phosphonium (B103445) salt. organic-chemistry.orgnrochemistry.com The alcohol then acts as a nucleophile, attacking the phosphorus atom and leading to the formation of an oxyphosphonium intermediate. nrochemistry.com This intermediate effectively transforms the hydroxyl group into a good leaving group. Subsequent nucleophilic attack by the halide ion, in an Sₙ2 manner for primary and secondary alcohols, results in the formation of the alkyl halide and triphenylphosphine oxide. wikipedia.orgnrochemistry.com The formation of the strong P=O double bond in triphenylphosphine oxide is a significant driving force for this reaction. wikipedia.org

A modified Appel reaction using a triphenylphosphine/1,2-dibromotetrachloroethane (B50365) (DBTCE) complex has been shown to be an efficient method for synthesizing alkyl bromides from alcohols under mild conditions and in short reaction times. tubitak.gov.tr The proposed mechanism involves the formation of a phosphonium ion pair from the reaction of PPh₃ and DBTCE. tubitak.gov.tr The use of bromotrichloromethane (B165885) (BrCCl₃) in conjunction with triphenylphosphine has also been investigated and can lead to a mixture of alkyl bromides and chlorides, with the product distribution being solvent-dependent. sciforum.net

Table 1: Key Reagents in Appel Reaction-Based Syntheses

Reagent Role Reference
Triphenylphosphine (PPh₃) Phosphine source, oxygen acceptor wikipedia.orgorganic-chemistry.org
Carbon Tetrabromide (CBr₄) Bromine source wikipedia.org
1,2-Dibromotetrachloroethane (DBTCE) Brominating agent in modified Appel reaction tubitak.gov.tr
Bromotrichloromethane (BrCCl₃) Halogen source leading to mixed halides sciforum.net

A novel and powerful approach for constructing 1,2-disubstituted ethane (B1197151) frameworks involves the radical difunctionalization of ethylene (B1197577). This strategy is particularly attractive as ethylene is a fundamental and readily available C2 feedstock. nih.gov A recently developed method utilizes quantum chemical calculations to guide the radical difunctionalization of gaseous ethylene, allowing for the selective incorporation of two ethylene molecules. nih.gov This process is often facilitated by a photocatalyst, such as an iridium complex, under blue light irradiation. nih.gov

While the direct synthesis of this compound via this method has not been explicitly detailed in the provided search results, the underlying principles can be extended. A related study demonstrated the synthesis of 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE) and its analogues through the radical difunctionalization of ethylene with phosphine-centered radicals. nih.gov This reaction proceeds smoothly under 10 atm of ethylene gas in the presence of an iridium photocatalyst and blue LED irradiation, affording the product in high yield. nih.gov This suggests the potential for a similar strategy involving sulfur-centered radicals to access the target molecule.

A direct and classical approach to synthesizing this compound involves the reaction of a dithiol with a bromo-functionalized electrophile. For instance, the reaction of ethane-1,2-dithiol with two equivalents of a suitable bromo-containing reagent would yield the desired product.

Another related synthesis involves the reaction of pyrazine-2-thiol, which unexpectedly led to the formation of 1,2-bis(pyrazin-2-ylthio)ethane. researchgate.net This highlights a self-assembly type reaction where the thiol and a source of an ethylene linker combine to form the bis-thioether. While not a direct synthesis of the bromo-analogue, it demonstrates the feasibility of constructing the core 1,2-bis(thio)ethane scaffold from thiol precursors.

Synthesis of Structurally Related Bis-Functionalized Ethane Derivatives for Comparative Investigations

To better understand the properties and reactivity of this compound, the synthesis of its structural analogues, where the sulfur atoms are replaced by other heteroatoms like oxygen or phosphorus, is of significant interest.

The oxygen analogue, 1,2-bis(2-bromoethoxy)ethane, is a valuable comparative compound. nih.gov Its synthesis can be accomplished through several routes. A common method involves the reaction of 2,2'-[1,2-ethanediylbis(oxy)]bisethanol with carbon tetrabromide and triphenylphosphine in dichloromethane, which is essentially an Appel reaction. lookchem.com Another approach utilizes the reaction of catechol with 1,2-dibromoethane (B42909) in the presence of sodium hydroxide (B78521) and ethanol (B145695) to produce 1,2-bis(2-bromoethoxy)benzene, a related aromatic analogue. chemicalbook.com

The compound 1,2-bis(2-bromoethoxy)ethane is described as a PEG linker containing two bromide groups, which are excellent leaving groups for nucleophilic substitution reactions. chemicalbook.com

Table 2: Physical Properties of 1,2-Bis(2-bromoethoxy)ethane

Property Value Reference
Molecular Formula C₆H₁₂Br₂O₂ lookchem.comguidechem.com
Molecular Weight 275.97 g/mol nih.govchemicalbook.com
Boiling Point 285.1 °C at 760 mmHg lookchem.com
Density 1.655 g/cm³ lookchem.com
Storage Temperature -20°C Freezer, Under inert atmosphere lookchem.com

Bis(phosphino)ethane ligands, particularly 1,2-bis(diphenylphosphino)ethane (dppe), are a well-studied class of structural relatives that serve as important bidentate ligands in coordination chemistry. wikipedia.org The synthesis of dppe is typically achieved by the alkylation of sodium diphenylphosphide (NaP(C₆H₅)₂) with 1,2-dichloroethane. wikipedia.org

More recently, a convenient protocol for the synthesis of 1,2-bis(dialkylphosphino)ethanes has been developed starting from readily available and inexpensive diethyl phosphite. nih.gov This multi-step synthesis involves the formation of 1,2-bis(dialkylphosphoryl)ethanes, followed by chlorination and subsequent reduction to yield the final bis(phosphino)ethane ligand. nih.gov

The synthesis of 1,2-bis(dichlorophosphino)ethane (B1347013) can be achieved through the reaction of phosphorus trichloride (B1173362) with ethylene. ontosight.ai Furthermore, the preparation of fluorinated analogues like 1,2-bis[bis(pentafluorophenyl)phosphino]ethane (B1333563) has also been reported, allowing for comparative studies of electronic effects. acs.org

Table 3: Common Bis(phosphino)ethane Ligands and their Precursors

Ligand Precursor 1 Precursor 2 Reference
1,2-Bis(diphenylphosphino)ethane (dppe) NaP(C₆H₅)₂ 1,2-Dichloroethane wikipedia.org
1,2-Bis(dialkylphosphino)ethanes 1,2-Bis(dialkylphosphoryl)ethanes Sodium aluminium hydride/sodium hydride nih.gov
1,2-Bis(dichlorophosphino)ethane Phosphorus trichloride Ethylene ontosight.ai

Design and Synthesis of Cyclic Thioethers and Macrocycles Incorporating Ethylene Bridges

The bifunctional nature of this compound, possessing two reactive bromo groups and two thioether linkages, makes it an ideal precursor for the synthesis of cyclic thioethers and macrocycles incorporating ethylene bridges. These macrocycles are of interest for their potential as ligands for metal ions and as building blocks for supramolecular assemblies. researchgate.netthieme-connect.de

The general strategy for constructing these macrocycles involves the reaction of a dithiol with a dihalide under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The synthesis of thioether-bridged macrocycles often employs this principle. researchgate.net For instance, the reaction of a ditopic thiol with a suitable electrophile can lead to the formation of dimeric and trimeric macrocyclic products. researchgate.net

While direct cyclization of this compound with a dithiol has not been extensively detailed in readily available literature, the principle is well-established. The flexible ethylene bridges within the backbone of such a macrocycle would allow for conformational adaptability, a desirable trait for host-guest chemistry. The synthesis of thioether-containing macrocyclic peptide libraries often utilizes the high efficiency of thioether bond formation in the cyclization step. nih.govresearchgate.net

A powerful method for the synthesis of thioether-containing macrocycles is the "click" [3+2]-cycloaddition reaction. For example, diazido ethers can be reacted with bispropargylated thioether podands in the presence of a copper(I) catalyst to yield triazole-functionalized thiacrown ethers. thieme-connect.de This approach offers high yields and good control over the final macrocyclic structure.

Methodological Advancements and Optimization in Synthesis

Recent advancements in synthetic organic chemistry have focused on the development of more efficient, selective, and sustainable methods for the formation of carbon-sulfur bonds and for the introduction of halogen atoms into organic molecules. These advancements are highly relevant to the synthesis of this compound and its analogs.

Catalytic Approaches in Thioether and Halogenation Reactions

Transition-metal catalysis has revolutionized the synthesis of thioethers, offering milder reaction conditions and greater functional group tolerance compared to traditional methods. thieme-connect.dersc.orgrsc.org Palladium, nickel, and copper are the most commonly employed metals for C-S cross-coupling reactions. thieme-connect.de

Palladium-catalyzed reactions are among the most efficient methods for C-S bond formation. A typical catalytic cycle involves oxidative addition of the palladium(0) catalyst to an aryl or alkyl halide, followed by ligand exchange with a thiolate and subsequent reductive elimination to afford the thioether product. thieme-connect.de

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative, particularly for the activation of less reactive C-S bonds. For instance, nickel catalysts can facilitate the metathesis between aryl nitriles and aryl thioethers, a fully reversible transformation. ethz.ch

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are also widely used for the synthesis of thioethers. These reactions typically involve a copper(I) salt and a ligand.

Phase-transfer catalysis (PTC) provides a practical and efficient method for the synthesis of thioethers under mild, biphasic conditions. This technique facilitates the reaction between a water-soluble nucleophile (e.g., a thiolate) and an organic-soluble electrophile by transporting the nucleophile into the organic phase.

For the halogenation step, while the Appel reaction is effective, catalytic methods are being developed to improve sustainability. Furthermore, direct catalytic halogenation of thioethers is an area of ongoing research, though the sulfur atom can sometimes poison the catalyst. The oxidation of thioethers by bromine has been studied as a model system, indicating the reactivity of the thioether moiety towards halogens. researchgate.net

Chemo- and Regioselective Synthesis Considerations

Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of multifunctional molecules like this compound and in its subsequent transformations.

Chemo- and Regioselective Thioether Synthesis: In the context of synthesizing unsymmetrical thioethers or molecules with multiple reactive sites, the ability to selectively form a C-S bond at a specific position is paramount. Transition-metal-catalyzed cross-coupling reactions often exhibit high chemoselectivity, allowing for the coupling of thiols with specific halides in the presence of other reactive functional groups. thieme-connect.de The choice of catalyst and ligands can significantly influence the outcome of the reaction.

Directing Group Strategies: For more complex substrates, the use of directing groups can control the regioselectivity of C-H functionalization reactions to introduce a thioether moiety at a specific position. The thioether group itself can act as a directing group in transition-metal-catalyzed remote C-H functionalization, guiding the reaction to a specific C-H bond within the molecule. rsc.orgrsc.org

Regioselective Halogenation: The selective introduction of bromine atoms is crucial. In the synthesis of this compound from its diol precursor, both hydroxyl groups are typically converted to bromides. However, in the synthesis of more complex analogs, it may be necessary to selectively halogenate one position over another. The choice of halogenating agent and reaction conditions can influence this selectivity. For instance, modified Appel reaction conditions using 1,2-dibromotetrachloroethane have been shown to be effective for the conversion of chiral alcohols to their corresponding bromides with high enantiomeric excess. researchgate.net

The following table summarizes some of the key synthetic approaches discussed:

Reaction Type Key Reagents/Catalysts Advantages Challenges Relevant Section
Appel Reaction Triphenylphosphine, CBr4Mild conditions, high yieldStoichiometric phosphine, byproduct separation2.2
Macrocyclization Dithiol, Dihalide (High Dilution)Access to macrocyclesControl of ring size, potential for polymerization2.2.3
"Click" Cycloaddition Diazide, Bis-alkyne, Cu(I)High efficiency, high yieldRequires functionalized precursors2.2.3
Pd-catalyzed Thioetherification Pd(0) catalyst, LigandHigh efficiency, mild conditionsCatalyst cost, ligand sensitivity2.3.1
Ni-catalyzed Thioetherification Ni catalyst, LigandActivation of less reactive bondsCatalyst sensitivity2.3.1
Phase-Transfer Catalysis Phase-transfer catalystMild conditions, operational simplicityLimited to certain substrate types2.3.1

Elucidating the Chemical Reactivity and Transformational Pathways of 1,2 Bis 2 Bromoethylthio Ethane

Nucleophilic Substitution Reactions at the Bromine Centers

The electron-withdrawing nature of the bromine atoms creates electrophilic carbon centers, which are prime targets for attack by nucleophiles. These reactions proceed readily, allowing for the substitution of the bromide ions and the formation of new chemical bonds, thereby providing a versatile platform for the synthesis of more complex molecules.

Given that the bromine atoms are located on primary carbons, nucleophilic substitution reactions on 1,2-Bis(2-bromoethylthio)ethane proceed predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.

The reaction rate is second-order, depending on the concentration of both the substrate (this compound) and the incoming nucleophile. Mechanistically, the nucleophile performs a "backside attack," approaching the carbon atom from the side opposite to the carbon-bromine bond. This trajectory is necessary to allow for the optimal overlap of the nucleophile's highest occupied molecular orbital (HOMO) with the C-Br bond's lowest unoccupied molecular orbital (LUMO). As the new bond between the nucleophile and the carbon atom forms, the C-Br bond simultaneously breaks. This process occurs via a trigonal bipyramidal transition state where the carbon atom is momentarily five-coordinate. A key stereochemical outcome of the SN2 reaction is the inversion of configuration at the reaction center.

Studies on analogous 2-(alkylthio)ethyl derivatives have shown that while neighboring sulfur participation can sometimes lead to SN1-type reactions, the use of strong nucleophiles in aprotic polar solvents favors the direct SN2 displacement pathway. For this compound, the primary nature of the alkyl halide strongly favors the SN2 pathway over competing mechanisms like SN1 or elimination, especially with non-basic or weakly basic nucleophiles.

The susceptibility of this compound to SN2 reactions makes it an excellent precursor for a wide range of advanced organic intermediates. By selecting appropriate nucleophiles, a diverse array of functional groups can be introduced. For instance, reaction with primary amines can lead to the formation of N,N'-disubstituted diamines, which are valuable building blocks in the synthesis of ligands, polymers, and macrocyclic compounds.

Analogous reactions of 1,2-dibromoethane (B42909) with various primary amines have been shown to produce not only the desired N,N′-disubstituted ethylenediamines but also side products like piperazines and homologous polyamines, with yields of the primary product increasing with the steric bulk of the amine substituent. Similarly, reacting this compound with two equivalents of a primary amine (R-NH₂) would yield the corresponding N,N'-disubstituted-1,2-bis(2-ethylthio)ethane diamine.

Other strong nucleophiles such as thiolates (RS⁻), cyanides (CN⁻), and azides (N₃⁻) can also be employed to synthesize dithioethers, dinitriles, and diazides, respectively. These derivatives serve as versatile intermediates for further synthetic transformations, including the construction of complex heterocyclic and macrocyclic architectures. For example, reaction with a dithiol under high-dilution conditions could facilitate the synthesis of sulfur-containing macrocycles.

Table 1: Representative Nucleophilic Substitution Reactions for Derivatization
NucleophileProduct StructureProduct ClassPotential Application
R-NH₂ (Primary Amine)R-NH-(CH₂)₂-S-(CH₂)₂-S-(CH₂)₂-NH-RSecondary DiaminePrecursor for Macrocycles/Ligands
HS-R-SH (Dithiol)Cyclic DithioetherMacrocycleHost-Guest Chemistry
NaCN (Sodium Cyanide)NC-(CH₂)₂-S-(CH₂)₂-S-(CH₂)₂-CNDinitrileIntermediate for Diamines/Dicarboxylic Acids
NaN₃ (Sodium Azide)N₃-(CH₂)₂-S-(CH₂)₂-S-(CH₂)₂-N₃DiazidePrecursor for "Click" Chemistry/Diamines

Elimination Reactions Leading to Unsaturated Organic Scaffolds

In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions to form unsaturated products. This pathway competes with nucleophilic substitution and is favored by specific reaction conditions.

Elimination reactions of primary alkyl halides like this compound typically proceed via the bimolecular elimination (E2) mechanism. This is a concerted, one-step process where the base removes a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine, while the C-Br bond breaks and a pi-bond (C=C) is formed simultaneously.

The E2 mechanism requires an anti-periplanar arrangement of the beta-proton and the leaving group (bromine), meaning they lie in the same plane but on opposite sides of the

Transition Metal-Catalyzed Cross-Coupling Reactions

Ligand-Assisted Coupling Methodologies

While specific ligand-assisted coupling methodologies extensively detailing the use of this compound are not widely documented in publicly available research, the inherent chemical structure of the molecule, featuring two bromoethylthio groups, suggests its applicability in various cross-coupling reactions. The presence of bromine atoms, which are effective leaving groups, makes the compound a suitable substrate for reactions with a range of organometallic reagents, thereby enabling the formation of more complex molecular architectures. Such reactions are foundational in organic synthesis and material science.

The reactivity of similar bidentate ligands is well-established in facilitating various cross-coupling reactions, including Suzuki, Heck, and Stille reactions, often through the formation of stable complexes with transition metals like palladium. msesupplies.com The thioether functionalities within this compound can play a crucial role in these processes, not only by coordinating to the metal center and influencing its catalytic activity but also by potentially participating directly in the reaction mechanism. The specific combination of bromine and thioether functionalities attached to an ethylene (B1197577) backbone influences its reactivity and potential applications. smolecule.com

Table 1: Potential Ligand-Assisted Coupling Reactions Involving this compound

Coupling ReactionPotential ReagentExpected Product Feature
Suzuki CouplingOrganoboron compoundsCarbon-carbon bond formation
Heck CouplingAlkenesSubstituted alkene formation
Stille CouplingOrganotin compoundsCarbon-carbon bond formation
Nucleophilic SubstitutionVarious nucleophilesReplacement of bromine atoms

Coordination Chemistry and Supramolecular Assembly Applications

The unique structural characteristics of this compound, particularly the presence of sulfur atoms with available lone pairs of electrons, make it an intriguing ligand in the realm of coordination and supramolecular chemistry.

The thioether moieties in this compound serve as effective coordination sites for a variety of metal ions. The sulfur atoms act as soft Lewis bases, showing a preference for binding with soft Lewis acidic metal centers such as Cu(I), Ag(I), and other transition metals. nih.govnih.gov This interaction is fundamental to the formation of metal complexes and coordination polymers. The coordination of thioethers to metal ions is a well-established principle in coordination chemistry, with the thioether sulfur acting as a neutral donor group. nih.gov This coordination ability is not only pH-independent but also resistant to oxidation, providing stability to the resulting metal complexes. nih.gov The flexible nature of the ethane (B1197151) backbone allows the two thioether groups to orient themselves in a manner that facilitates chelation, forming a stable ring structure with the metal ion. This bidentate coordination enhances the stability of the resulting metal complex compared to monodentate thioether ligands.

This compound can act as a building block for the construction of both discrete metal complexes and extended coordination polymers. The reaction of this ligand with suitable metal salts can lead to the formation of complexes where the stoichiometry and geometry are influenced by the nature of the metal ion, the counter-anion, and the reaction conditions. For instance, related thioether ligands have been shown to form complexes with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II). erpublications.com The binuclear nature of some copper(I) complexes with similar bridging ligands highlights the potential for forming multi-metallic structures. nih.gov

Furthermore, the bifunctional nature of this compound allows it to bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. The resulting network structure is dictated by the coordination geometry of the metal ion and the conformational flexibility of the ligand.

The foundational structure of this compound serves as a versatile scaffold for the design of more complex polydentate ligands. The reactive bromo groups can be substituted with other donor moieties, such as pyridyl or carboxylate groups, to create ligands with higher denticity and specific coordination preferences. The design of such ligands is a key strategy in the construction of intricate supramolecular architectures. analis.com.mynih.gov

The resulting polydentate ligands can direct the self-assembly of metal ions into predictable and well-defined supramolecular structures, such as molecular cages, grids, and helicates. nih.gov These assemblies are held together by a combination of strong metal-ligand coordination bonds and weaker non-covalent interactions, including hydrogen bonding and π-π stacking. analis.com.my The crystal lattice of a structurally similar compound, 1,2-Bis((2-(bromomethyl)phenyl)thio)ethane, exhibits a supramolecular assembly, indicating the potential for such interactions. researchgate.net The semi-flexible nature of the ethane linkage in related bis-ligand systems allows for conformational rearrangements upon guest binding, leading to dynamic supramolecular systems. semanticscholar.org

Integration of 1,2 Bis 2 Bromoethylthio Ethane in Advanced Materials Science and Polymer Chemistry

Monomer and Precursor Roles in Polymer Synthesis

The bifunctional nature of 1,2-Bis(2-bromoethylthio)ethane, with its two terminal bromine atoms, makes it an ideal candidate for polymerization reactions. The presence of thioether linkages within its backbone also imparts unique properties to the resulting polymers.

Incorporation into Polymeric Backbones for Functional Materials

The reactivity of the carbon-bromine bonds in this compound allows for its incorporation into polymeric backbones through various polymerization techniques, most notably polycondensation. In these reactions, the bromine atoms act as leaving groups, enabling the formation of new covalent bonds with other monomers.

One of the primary methods for creating polymers from this compound is through reaction with dithiols. This process leads to the formation of poly(thioether)s, a class of polymers known for their excellent chemical resistance, optical properties, and thermal stability. The general reaction scheme involves the nucleophilic substitution of the bromine atoms by the thiol groups of a dithiol monomer.

Table 1: Polycondensation of this compound with Dithiols

Dithiol MonomerResulting Polymer StructureKey Properties of the Polymer
Ethane-1,2-dithiolAlternating thioether linkagesHigh refractive index, good thermal stability
1,4-BenzenedimethanethiolAromatic and aliphatic thioether unitsEnhanced rigidity and thermal resistance
Hexamethylene-1,6-dithiolFlexible long-chain poly(thioether)Increased elasticity and lower glass transition temperature

The resulting poly(thioether)s, which feature the 1,2-bis(ethylthio)ethane moiety as a repeating unit, can be tailored to exhibit specific properties by carefully selecting the co-monomer. For instance, the use of aromatic dithiols can enhance the rigidity and thermal stability of the polymer, while long-chain aliphatic dithiols can impart flexibility.

Development of Cross-Linked Polymer Networks

The difunctionality of this compound also allows it to act as a cross-linking agent. When introduced into a polymer matrix containing reactive sites, such as pendant thiol or amine groups, it can form bridges between polymer chains. This cross-linking process creates a three-dimensional network structure, which significantly enhances the mechanical properties, thermal stability, and solvent resistance of the material.

The degree of cross-linking can be precisely controlled by adjusting the molar ratio of this compound to the reactive sites on the polymer. This allows for the fine-tuning of the material's properties to suit specific applications, from soft, flexible gels to hard, rigid thermosets.

Design and Engineering of Functional Materials

Beyond its role in forming the primary structure of polymers, this compound serves as a crucial precursor in the design and engineering of a variety of functional materials.

Precursors for Specialized Coatings and Surface Modifications

The thioether and bromo functionalities of this compound make it a valuable precursor for developing specialized coatings. Poly(thioether)s derived from this monomer can be applied to surfaces to provide corrosion resistance, chemical protection, and high refractive index coatings. adhesivesmag.com The presence of sulfur atoms in the polymer backbone contributes to strong adhesion to metal surfaces, a desirable characteristic for protective coatings. nih.gov

Furthermore, the reactive bromine end-groups of oligomers or polymers synthesized from this compound can be further functionalized. This allows for the covalent attachment of these polymers to surfaces, creating durable and stable surface modifications. For instance, these reactive sites can be used to graft other molecules onto the surface to impart specific functionalities such as hydrophobicity or biocompatibility.

Synthesis of Precursors for Halogenated Additives in Polymer Systems

The bromine content of this compound makes it a potential precursor for the synthesis of halogenated additives, particularly flame retardants. performanceadditives.us While the compound itself may not be used directly as an additive in large volumes, it can be chemically modified to create more complex molecules that are then incorporated into polymer systems to enhance their fire resistance.

Analytical and Spectroscopic Characterization Methodologies in 1,2 Bis 2 Bromoethylthio Ethane Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

High-Resolution 1H and 13C NMR Investigations

High-resolution 1H (proton) and 13C (carbon-13) NMR spectroscopy are primary methods for the structural analysis of 1,2-Bis(2-bromoethylthio)ethane. Due to the symmetrical nature of the molecule, a simplified spectrum is expected.

In the ¹H NMR spectrum, the protons on the ethylene (B1197577) bridge (-S-CH₂-CH₂-S-) would likely appear as a singlet, as they are chemically equivalent. Similarly, the four protons of the two bromoethyl groups (-CH₂-CH₂-Br) would each give rise to two triplets. The protons closer to the sulfur atom would be in a different chemical environment than those adjacent to the bromine atom, leading to distinct signals.

For the ¹³C NMR spectrum, three distinct signals are anticipated, corresponding to the three different carbon environments in the molecule: the carbon atoms of the central ethane (B1197151) backbone, the carbon atoms adjacent to the sulfur atoms, and the carbon atoms bonded to the bromine atoms. The chemical shifts of these signals would be influenced by the electronegativity of the neighboring atoms (sulfur and bromine).

Proton Environment Expected Chemical Shift (ppm) Expected Multiplicity
-S-CH₂ -CH₂ -S-~2.8Singlet
-S-CH₂ -CH₂-Br~3.0Triplet
-S-CH₂-CH₂ -Br~3.5Triplet
Note: These are estimated values and can vary based on the solvent and experimental conditions.
Carbon Environment Expected Chemical Shift (ppm)
-S-C H₂-C H₂-S-30-40
-S-C H₂-CH₂-Br35-45
-S-CH₂-C H₂-Br30-40
Note: These are estimated values and can vary based on the solvent and experimental conditions.

Multidimensional NMR Techniques for Connectivity Analysis

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, multidimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A 2D NMR technique that shows correlations between protons that are coupled to each other. For this compound, COSY would confirm the coupling between the protons of the -CH₂-CH₂-Br groups.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is crucial for assigning the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization (EI) and Electrospray Ionization (ESI) MS Applications

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the mass of the intact molecule, along with numerous fragment ion peaks. For this compound, the presence of two bromine atoms would lead to a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in less fragmentation than EI. It is particularly useful for polar and large molecules. For this compound, ESI-MS would likely show a prominent protonated molecule [M+H]⁺ or adducts with solvent molecules, providing a clear determination of the molecular weight.

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. A specific ion from the first stage is selected, fragmented, and the resulting fragment ions are analyzed in the second stage. This technique provides detailed structural information by establishing relationships between fragment ions. For this compound, MS/MS could be used to fragment the molecular ion or a prominent fragment ion to confirm the connectivity of the thioether and bromoethyl moieties.

Vibrational Spectroscopy for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational isomers.

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the C-H, C-C, C-S, and C-Br bonds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (alkane)Stretching2850-3000
C-H (alkane)Bending1350-1470
C-S (thioether)Stretching600-800
C-Br (bromoalkane)Stretching500-600

The molecule can exist in different conformations due to rotation around the C-C and C-S single bonds. These different conformers (e.g., anti and gauche) would have distinct vibrational spectra, and their study can provide insights into the conformational preferences of the molecule in different states (solid, liquid, or solution).

Thermal Analysis Techniques for Material Science Characterization

Thermal analysis techniques are crucial for determining the material properties of a compound, including its stability and phase behavior at different temperatures. Specific thermal analysis data for this compound is not present in the available literature.

No Thermogravimetric Analysis (TGA) data for this compound could be sourced. TGA would be employed to determine the decomposition temperature and thermal stability of the compound by measuring its mass as a function of temperature.

No Differential Scanning Calorimetry (DSC) thermograms for this compound were found in the public domain. DSC analysis would provide information on melting points, glass transitions, and other phase changes by measuring the heat flow to or from the sample as a function of temperature.

X-ray Crystallography and Powder Diffraction for Solid-State Structure Determination

X-ray diffraction methods are the definitive techniques for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.

There are no published single-crystal X-ray diffraction studies for this compound. Such an analysis would provide definitive data on bond lengths, bond angles, and the exact conformation of the molecule in the crystalline state. While a study on the related compound, 1,2-Bis((2-(bromomethyl)phenyl)thio)ethane, exists and provides detailed crystallographic data, this information cannot be extrapolated to the title compound due to structural differences. researchgate.net

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification in Materials

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of crystalline materials. This method allows for the non-destructive analysis of the structural properties of a compound, such as the identification of its crystal phase, determination of lattice parameters, and assessment of sample purity. In the context of this compound and its derivatives, PXRD provides crucial insights into their solid-state arrangement.

Detailed research findings from single-crystal X-ray diffraction, a technique that provides more precise structural information than PXRD for a pure crystalline sample, have been reported for 1,2-bis((2-(bromomethyl)phenyl)thio)ethane. researchgate.net These findings are instrumental for understanding the crystalline nature of this family of compounds. The analysis revealed that 1,2-bis((2-(bromomethyl)phenyl)thio)ethane crystallizes in a monoclinic system. researchgate.net

The key crystallographic parameters determined for 1,2-bis((2-(bromomethyl)phenyl)thio)ethane are summarized in the interactive table below.

Interactive Table: Crystallographic Data for 1,2-bis((2-(bromomethyl)phenyl)thio)ethane researchgate.net

ParameterValue
Empirical FormulaC₁₆H₁₆Br₂S₂
Formula Weight432.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.3970(3)
b (Å)12.4566(2)
c (Å)8.9251(3)
α (°)90
β (°)117.911(3)
γ (°)90
Volume (ų)824.96(5)
Z (molecules/unit cell)2
Calculated Density (g/cm³)1.740

The data indicates a well-defined crystalline structure for this derivative. The space group P2₁/n and the presence of two molecules per unit cell provide detailed information about the symmetry and packing of the molecules in the solid state. This information is foundational for further computational and experimental studies on the material's properties.

Computational and Theoretical Chemistry Approaches to 1,2 Bis 2 Bromoethylthio Ethane

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to predicting the electronic properties and potential reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For a molecule such as 1,2-Bis(2-bromoethylthio)ethane, DFT calculations would be employed to optimize its three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles.

From a converged DFT calculation, key electronic properties can be determined:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Charge Distribution: Analysis of the electron density can reveal the partial atomic charges on each atom in the molecule. In this compound, this would highlight the electrophilic and nucleophilic centers. The sulfur and bromine atoms, being highly electronegative, are expected to carry partial negative charges, influencing their interaction with other species.

While specific DFT data for this compound is not available in the cited literature, studies on similar organosulfur or organobromine compounds routinely use functionals like B3LYP or M06-2X with basis sets such as 6-311+G(d,p) to achieve a balance between accuracy and computational cost. nih.gov

Transition state (TS) theory is used to study the kinetics and mechanisms of chemical reactions. By locating the transition state structure—the highest energy point along a reaction coordinate—researchers can calculate the activation energy barrier for a given reaction.

For this compound, this could be applied to reactions such as:

Nucleophilic Substitution: Elucidating the mechanism (e.g., S N 1 or S N 2) of the displacement of the bromine atoms by nucleophiles.

Hydrolysis: Modeling the reaction pathway for its breakdown in the presence of water.

Computational models, often employing DFT, can map the potential energy surface of a reaction. researchgate.net A "two transition state model" is a more complex approach applied to radical-molecule reactions, which incorporates both inner (chemical) and outer (long-range) transition states to accurately predict reaction rates over a range of temperatures and pressures. researchgate.netnih.gov Such detailed mechanistic studies for this compound have not been publicly reported.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. This method is governed by classical mechanics and relies on a force field to describe the forces between atoms. researchgate.net

MD simulations are ideal for studying how molecules of this compound would interact with each other in a liquid state or in solution. By simulating a system containing many molecules, one can calculate properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance. This provides insight into the local structure and packing in the condensed phase. Such simulations would also be critical for understanding its solubility and interactions with solvent molecules.

The ethane (B1197151) and ethylthio linkages in this compound allow for significant conformational flexibility due to rotation around the C-C and C-S single bonds. MD simulations can explore the potential energy surface to identify stable conformers (low-energy states) and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its physical properties and reactivity. For instance, studies on similar flexible molecules have used MD to generate numerous conformations for further analysis. researchgate.net

Quantitative Structure-Property Relationship (QSPR) and Group Additivity Methodologies

Quantitative Structure-Property Relationship (QSPR) models are statistical approaches that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. These models rely on calculating a set of numerical descriptors that encode features of the molecular structure.

For this compound, a QSPR study would involve:

Calculating a range of molecular descriptors (e.g., topological, electronic, constitutional).

Gathering experimental data for a specific property (e.g., boiling point, viscosity) for a set of related compounds.

Developing a mathematical equation that links the descriptors to the property.

Group Additivity Methods are a simpler form of QSPR where a property is estimated by summing the contributions of individual chemical groups or fragments within the molecule. While powerful for property prediction, no specific QSPR or group additivity models for this compound are documented in the searched scientific literature.

Predictive Modeling of Molecular Descriptors (e.g., refractivity, polarizability)

These properties are typically calculated using quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations. escholarship.org The molecular polarizability (α) can be determined from the second derivative of the energy with respect to an applied electric field. Molar refractivity (MR) is then often estimated from the polarizability via the Lorentz-Lorenz equation.

For organosulfur compounds, accurate prediction of these properties is particularly important due to the high polarizability of the sulfur atom, which significantly influences non-covalent interactions. escholarship.org Computational models for predicting these descriptors for molecules like this compound would involve geometry optimization of the molecule's conformation followed by the calculation of its electronic properties in the presence of an electric field.

Illustrative Data Table of Predicted Molecular Descriptors

Molecular DescriptorPredicted Value (Hypothetical)Method
Molar Refractivity (cm³/mol)65.4DFT (B3LYP/6-311G)
Average Polarizability (ų)25.9DFT (B3LYP/6-311G)

These predicted values would be instrumental in understanding the compound's behavior in various environments and in the design of materials with specific optical or dielectric properties.

Development and Refinement of Computational Models for Organosulfur Compounds

The accurate computational modeling of organosulfur compounds, including this compound, requires robust and well-parameterized computational models. The development and refinement of these models, particularly force fields for molecular mechanics (MM) simulations and functionals for DFT calculations, is an active area of research.

A significant challenge in modeling organosulfur compounds is accurately representing the electronic structure of the sulfur atom. nih.gov Sulfur's ability to participate in various types of non-covalent interactions, such as hydrogen bonds and halogen bonds, is due to the anisotropic distribution of its electron density, featuring lone pairs and σ-holes. nih.gov Standard atomic point-charge models used in many force fields often fail to capture this electronic anisotropy, leading to inaccuracies in simulations of condensed-phase properties and intermolecular interactions. nih.govresearchgate.net

To address these limitations, researchers are developing more sophisticated models. Recent advancements include:

Polarizable Force Fields: These models, such as those based on the classical Drude oscillator, explicitly account for electronic polarizability. nih.gov By allowing the atomic charge distribution to change in response to the local electric field, polarizable force fields can provide a more accurate description of the dielectric properties and intermolecular interactions of sulfur-containing molecules. nih.gov The development of these models involves parameterizing atomic polarizabilities to reproduce experimental data or high-level quantum mechanical calculations for a training set of molecules. nih.govnih.gov

Refined Non-Polarizable Force Fields: Another approach involves refining existing non-polarizable force fields, such as OPLS-AA. nih.gov One strategy is the addition of off-atom charged sites (virtual particles) to better represent the anisotropic electrostatic potential around the sulfur atom. nih.gov These models have shown significant improvements in calculating properties like free energies of hydration and capturing the directionality of non-covalent interactions. nih.govresearchgate.net

Optimized Quantum Chemical Methods: For quantum mechanical calculations, the choice of the DFT functional and basis set is crucial for obtaining reliable results for organosulfur compounds. Research focuses on benchmarking different functionals against high-level ab initio calculations or experimental data to identify the most suitable methods for describing the geometries, energies, and properties of these molecules. escholarship.org

The ongoing development and refinement of these computational models are essential for improving the accuracy of simulations and predictions for a wide range of organosulfur compounds, including halogenated thioethers like this compound. These advancements pave the way for more reliable in silico studies of their chemical and physical behavior. semanticscholar.orgacs.orgnih.gov

Future Perspectives and Emerging Research Directions in 1,2 Bis 2 Bromoethylthio Ethane Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of thioethers has traditionally relied on methods that are often resource-intensive and can generate hazardous byproducts. The future of 1,2-Bis(2-bromoethylthio)ethane synthesis is intrinsically linked to the development of greener and more sustainable chemical processes.

Emerging research points towards several promising avenues. Microwave-assisted synthesis stands out as a significant area of innovation. rsc.orgamazonaws.comnih.gov This technique can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. rsc.orgamazonaws.com For the synthesis of this compound, which involves the formation of carbon-sulfur bonds, microwave irradiation could offer a more energy-efficient and rapid pathway. lookchem.com Furthermore, the use of ionic liquids as both solvents and catalysts is another green approach that could be applied. lookchem.com These compounds can facilitate reactions and are often recyclable, minimizing waste.

Phase-transfer catalysis (PTC) also presents a sustainable alternative for the synthesis of thioethers. PTC can enhance reaction rates and yields in multiphase systems, often using water as a solvent, which aligns with the principles of green chemistry. The application of PTC to the synthesis of sulfur mustard analogs has shown promise, suggesting its potential for the cleaner production of this compound.

Another key direction is the development of catalytic C-S bond formation reactions. semanticscholar.orgresearchgate.netacs.org The use of catalysts can lower the activation energy of reactions, allowing them to proceed under milder conditions and with greater selectivity. Research into organocatalytic and metal-catalyzed reactions for thioether synthesis is expanding, and these methods could be adapted for the production of this compound, reducing the reliance on stoichiometric reagents. semanticscholar.orgresearchgate.net

Green Synthesis ApproachPotential Advantages for this compound Synthesis
Microwave-Assisted Synthesis Reduced reaction times, increased yields, energy efficiency. rsc.orgamazonaws.com
Ionic Liquids Recyclable solvent/catalyst, potential for improved reaction rates. lookchem.com
Phase-Transfer Catalysis Use of environmentally benign solvents like water, enhanced reaction rates.
Catalytic C-S Bond Formation Milder reaction conditions, higher selectivity, reduced waste. semanticscholar.orgresearchgate.net

Exploration of Novel Applications in Emerging Technologies

The unique bifunctional nature of this compound, possessing both nucleophilic sulfur atoms and reactive carbon-bromine bonds, makes it a compelling candidate for a range of applications in emerging technologies. While direct applications are still being explored, the properties of organosulfur compounds suggest several promising research avenues. ontosight.aibritannica.com

In the realm of materials science , this compound could serve as a valuable crosslinking agent or monomer for the synthesis of advanced polymers. researchgate.net The thioether linkages can impart flexibility and chemical resistance to the polymer backbone, while the bromo- groups provide sites for further functionalization or polymerization. Such polymers could find use in high-performance coatings, adhesives, or sealants. There is also potential for its use in the development of organosulfur polymers for advanced batteries , an area that is attracting significant research interest for next-generation energy storage. researchgate.netresearchgate.net

The ability of thioethers to coordinate with metal ions suggests that this compound could be a useful ligand in coordination chemistry . This could lead to the development of novel catalysts or functional metal-organic frameworks (MOFs). Furthermore, the reactivity of the bromine atoms allows for the grafting of this molecule onto surfaces, opening up possibilities in the creation of self-assembled monolayers (SAMs) with tailored chemical properties for applications in sensors, electronics, and biocompatible coatings. researchgate.net The detection of sulfur mustard simulants has been achieved using chromogenic and fluorogenic sensors, indicating the potential for developing sensors based on the reactivity of the thioether moiety. rsc.org

Advanced Mechanistic Investigations and Reaction Discovery

A deeper understanding of the reaction mechanisms of this compound is crucial for controlling its reactivity and designing new synthetic applications. The presence of two bromoethylthio groups suggests a rich and complex reactivity profile that warrants detailed investigation.

The primary reactions of this compound are expected to be nucleophilic substitution at the carbon atoms bearing the bromine atoms and elimination reactions to form vinyl thioethers. smolecule.com The kinetics and mechanisms of these reactions are of fundamental interest. For instance, studies on sulfur mustard and its analogs have shown that the reaction pathway (substitution vs. elimination) can be influenced by the reaction conditions, such as the nature of the nucleophile and the solvent. nih.govnih.gov Detailed kinetic studies on the reactions of this compound with various nucleophiles would provide valuable data for predicting its behavior in different chemical environments.

Computational studies , such as those employing Molecular Electron Density Theory (MEDT), can offer profound insights into the reaction pathways and transition states of reactions involving this compound. researchgate.net Such theoretical investigations could help to elucidate the role of the sulfur atoms in modulating the reactivity of the alkyl bromide moieties and could guide the discovery of new, previously unexplored reactions. For example, understanding the neighboring group participation of the sulfur atoms could lead to the design of novel cyclization or rearrangement reactions.

The study of sulfur mustard analogs has also highlighted the role of reactive oxygen species (ROS) in their biological activity, which is linked to their chemical reactivity. rutgers.edu Investigating the potential for this compound to participate in redox processes or to generate ROS could open up new avenues of research in areas such as medicinal chemistry or toxicology.

Development of Hybrid Materials and Nanostructures Utilizing the Compound

The bifunctional nature of this compound makes it an ideal building block for the construction of hybrid organic-inorganic materials and nanostructures with unique properties.

One promising area is the use of this compound as a linker in the synthesis of metal-organic frameworks (MOFs) or coordination polymers . The thioether groups can coordinate to metal centers, while the bromo- groups can either be retained for post-synthetic modification or participate in the framework formation. This could lead to the creation of porous materials with applications in gas storage, catalysis, and sensing.

Furthermore, this compound can be used to functionalize nanoparticles , imparting new properties to the nanoparticle surface. For example, it could be used to create a shell around a core nanoparticle, with the thioether groups providing a stable linkage to the core and the bromo- groups offering sites for the attachment of other molecules, such as drugs or targeting ligands. The use of similar bifunctional silanes to create hybrid materials suggests a parallel path for organosulfur compounds. gelest.com

Q & A

Basic Research Questions

Q. What laboratory synthesis methods are recommended for 1,2-Bis(2-bromoethylthio)ethane?

  • Methodological Answer : Synthesis typically involves bromination of thioether precursors or coupling reactions. For example, analogous compounds like 1,2-Bis(diphenylphosphino)ethane are synthesized via reactions in liquid ammonia with controlled stoichiometry to avoid side products . For brominated ethane derivatives, stepwise alkylation of thiols with 1,2-dibromoethane under inert conditions (e.g., nitrogen atmosphere) is common, followed by purification via recrystallization or column chromatography . Key parameters include temperature control (0–5°C to minimize decomposition) and use of anhydrous solvents.

Q. How should researchers handle and store this compound safely?

  • Methodological Answer : Due to its bromoethyl groups, which are toxic and potentially carcinogenic, strict protocols are required:

  • Storage : In airtight, light-resistant containers under inert gas (argon) at –20°C to prevent degradation .
  • Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid dust formation, as airborne particles pose inhalation risks .
  • Waste Disposal : Collect organic waste separately and collaborate with certified hazardous waste management services to ensure compliance with environmental regulations .

Advanced Research Questions

Q. How can the purity of this compound be optimized for coordination chemistry applications?

  • Methodological Answer : High purity is critical for ligand-based studies. Techniques include:

  • Recrystallization : Use mixed solvents (e.g., dichloromethane/hexane) to remove impurities.
  • Analytical Validation : Combine HPLC (to assess purity >98%) with NMR spectroscopy (e.g., <sup>1</sup>H NMR peaks for –CH2Br and –SCH2 groups) . For coordination complexes, elemental analysis (C, H, S, Br) and X-ray crystallography confirm structural integrity .
  • Contradiction Resolution : If discrepancies arise between analytical methods (e.g., HPLC vs. NMR), repeat tests with freshly prepared samples to rule out degradation .

Q. What role does this compound play in flame-retardant polymer research?

  • Methodological Answer : Brominated ethane derivatives are studied as flame retardants due to their ability to release bromine radicals that inhibit combustion. For example, 1,2-Bis(pentabromophenyl)ethane reduces heat release rates in wood-plastic composites by 30–40% via gas-phase radical quenching . Experimental design should include:

  • Thermogravimetric Analysis (TGA) : To assess thermal stability.
  • Cone Calorimetry : To measure heat release rate (HRR) and total heat release (THR).
  • Synergistic Additives : Combining with nanoclay or metal hydroxides enhances flame retardancy by forming protective char layers .

Q. How do the bromo and thioether groups influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing bromo groups increase electrophilicity, making the compound reactive toward nucleophiles (e.g., amines, thiols). The thioether sulfur can act as a weak Lewis base, influencing regioselectivity. For mechanistic studies:

  • Kinetic Experiments : Monitor reaction progress via <sup>13</sup>C NMR or GC-MS to identify intermediates.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict activation energies for substitution pathways.
  • Comparative Studies : Contrast reactivity with non-brominated analogs (e.g., 1,2-Bis(2-methoxyethylthio)ethane) to isolate electronic effects .

Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Repeat experiments under identical conditions to rule out instrumentation errors.
  • Cross-Validation : Use complementary techniques (e.g., IR spectroscopy for functional groups, X-ray diffraction for crystal structure) .
  • Impurity Profiling : LC-MS can detect trace contaminants (e.g., unreacted dibromoethane) that distort NMR or HPLC results .

Q. What strategies mitigate decomposition of this compound during long-term storage?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated aging tests (e.g., 40°C/75% humidity for 4 weeks) and monitor degradation via TGA and FTIR.
  • Additive Stabilization : Introduce radical scavengers (e.g., BHT) to inhibit bromine radical formation .
  • Container Optimization : Use amber glass vials with PTFE-lined caps to minimize light/oxygen exposure .

Application-Specific Methodologies

Q. In what catalytic systems could this compound serve as a ligand or precursor?

  • Methodological Answer : Thioether-bridged ligands are used in palladium or copper catalysis. For example:

  • Palladium Complexes : React with Pd(OAc)2 in ethanol to form chelated complexes; characterize via cyclic voltammetry and single-crystal XRD .
  • Cross-Coupling Reactions : Test efficacy in Suzuki-Miyaura couplings, comparing yields with phosphine-based ligands (e.g., 1,2-Bis(diphenylphosphino)ethane) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.